molecular formula C10H13N3O3S3 B2617669 N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide CAS No. 477867-57-5

N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide

Cat. No. B2617669
CAS RN: 477867-57-5
M. Wt: 319.41
InChI Key: BQVPGXURJSRHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide, also known as MTSEA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that belongs to the class of heterocyclic compounds. MTSEA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in many fields.

Scientific Research Applications

Photodynamic Therapy Applications

Photodynamic therapy (PDT) is a treatment modality that utilizes photosensitizers activated by light in the presence of oxygen to produce cytotoxic species, primarily singlet oxygen, which induces cell death. Research has identified compounds with structural similarities to N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide that exhibit high singlet oxygen quantum yields, making them promising candidates for PDT. The efficiency of these compounds in generating singlet oxygen is crucial for their application in PDT, particularly in cancer treatment, due to their potential to selectively destroy tumor cells while sparing healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).

DNA Binding and Catalytic Activities

The interaction with DNA and catalytic activities of compounds containing the thiadiazole moiety, akin to N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide, has been explored. These compounds exhibit a capacity to bind with DNA, which is a critical property for anticancer drugs as it can result in the inhibition of cancer cell proliferation. Additionally, their catalytic activities, particularly in the context of transition metal complexes, highlight their potential in synthetic chemistry and therapeutic applications (El-Sonbati, Shoair, El‐Bindary, Diab, & Mohamed, 2015).

Anticancer and Antimicrobial Properties

Compounds structurally related to N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide have been synthesized and tested for their anticancer and antimicrobial properties. Some of these compounds demonstrate significant inhibitory activity against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells, showcasing their potential as lead compounds in the development of new anticancer agents. Furthermore, these compounds' antimicrobial activity suggests they could serve as a basis for creating new antibiotics or antifungal medications (Tsai et al., 2016).

Enzyme Inhibition

Research into the enzyme inhibition properties of compounds with a thiadiazole core, similar to N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide, has yielded promising results. These compounds have been studied for their ability to inhibit human carbonic anhydrase isoenzymes, which is of interest in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness. The development of selective inhibitors based on these compounds could lead to new therapeutic agents with improved efficacy and reduced side effects (Mishra et al., 2016).

properties

IUPAC Name

N-(3-methoxypropyl)-5-(thiadiazol-5-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S3/c1-16-6-2-5-12-19(14,15)10-4-3-8(17-10)9-7-11-13-18-9/h3-4,7,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVPGXURJSRHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(S1)C2=CN=NS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.